1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester
Overview
Description
1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a carboxylic acid group at the sixth position, a chlorine atom at the fifth position, and a phenyl group at the third position, with an ethyl ester functional group.
Preparation Methods
The synthesis of 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester can be achieved through several methods. One common synthetic route involves the reaction of lithium sulfinate with ethyl 2-aminothiophene-3-carboxylate to form 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate is then reacted with thionyl chloride to yield the desired compound .
Industrial production methods often involve the use of microwave irradiation or conventional heating techniques to optimize reaction conditions and improve yield. These methods typically employ a solvent mixture of dioxane and water, with sodium carbonate as a base .
Chemical Reactions Analysis
1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common reagents used in these reactions include sodium borohydride for reductions and thionyl chloride for chlorination reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death .
Comparison with Similar Compounds
1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester can be compared with other triazine derivatives, such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-10(13)14-11(16-15-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRDJWBRHHGGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190980 | |
Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37539-91-6 | |
Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037539916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC382100 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VD6Q8HSH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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